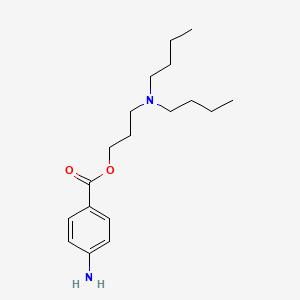

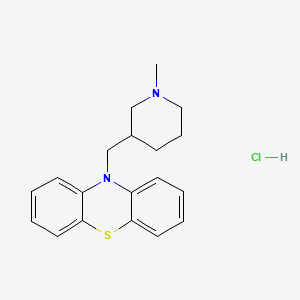

1-甲基-4-苯基-1,2,3,6-四氢吡啶盐酸盐

描述

1-甲基-4-苯基-1,2,3,6-四氢吡啶盐酸盐是一种神经毒性化合物,广泛用于科学研究,以研究帕金森病。 它以其选择性破坏脑黑质中的多巴胺能神经元而诱发帕金森病症状的能力而闻名 .

科学研究应用

1-甲基-4-苯基-1,2,3,6-四氢吡啶盐酸盐广泛用于科学研究,特别是在帕金森病的研究中。它的应用包括:

化学: 用作模型化合物来研究神经毒性的机制和各种抑制剂的影响。

生物学: 用于创建帕金森病动物模型,使研究人员能够研究该疾病的进展和潜在治疗方法.

医学: 用于临床前研究,以测试针对帕金森病的新药的疗效。

工业: 用于开发神经保护剂和其他治疗化合物.

作用机制

1-甲基-4-苯基-1,2,3,6-四氢吡啶盐酸盐的神经毒性作用主要归因于其在脑中被单胺氧化酶 B 转换为 1-甲基-4-苯基吡啶鎓 (MPP+)。MPP+ 通过干扰线粒体功能选择性地靶向多巴胺能神经元,导致细胞死亡。 这个过程涉及抑制线粒体复合物 I,导致活性氧的产生和氧化应激 .

生化分析

Biochemical Properties

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is a lipophilic compound that can cross the blood-brain barrier . Once inside the brain, it is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ is known to interact with various biomolecules, including dopamine transporters, which have a high affinity for MPP+ .

Cellular Effects

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride primarily affects dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . It has been shown to cause severe dopaminergic neuronal loss and evident astrogliosis . The compound also influences cell function by interfering with complex I of the electron transport chain, a component of mitochondrial metabolism, leading to cell death and causing the buildup of free radicals .

Molecular Mechanism

The molecular mechanism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride involves its conversion to MPP+ by MAO-B. MPP+ then interferes with complex I of the electron transport chain in mitochondria, leading to cell death and the buildup of free radicals . This process contributes to the destruction of dopaminergic neurons in the substantia nigra of the brain .

Temporal Effects in Laboratory Settings

The effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride over time in laboratory settings have been studied extensively. For instance, one study showed that the neurotoxic effect of MPTP can be completely abolished in vivo by treatment with a monoamine oxidase inhibitor and potentiated by an inhibitor of catechol-O-methyltransferase .

Dosage Effects in Animal Models

The effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride vary with different dosages in animal models. For example, it has been used to induce Parkinson’s disease-like symptoms in mice at certain dosages

Metabolic Pathways

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is involved in several metabolic pathways. It is metabolized into MPP+ by the enzyme MAO-B . MPP+ then interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals .

Transport and Distribution

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is a lipophilic compound that can cross the blood-brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme MAO-B of glial cells, specifically astrocytes . MPP+ is then distributed within cells and tissues, primarily affecting dopamine-producing neurons in the substantia nigra .

Subcellular Localization

The subcellular localization of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride and its metabolite MPP+ is primarily within the mitochondria of cells . MPP+ interferes with complex I of the electron transport chain in mitochondria, leading to cell death and the buildup of free radicals .

准备方法

1-甲基-4-苯基-1,2,3,6-四氢吡啶盐酸盐的合成涉及多个步骤。一种常见的方法从 4-苯基-1,2,3,6-四氢吡啶与甲基碘的反应开始,形成 1-甲基-4-苯基-1,2,3,6-四氢吡啶。 然后用盐酸处理该中间体,得到盐酸盐 。工业生产方法通常采用类似的合成路线,但针对大规模生产进行了优化。

化学反应分析

1-甲基-4-苯基-1,2,3,6-四氢吡啶盐酸盐经历了几种类型的化学反应:

氧化: 它被脑中的单胺氧化酶 B 氧化,形成有毒的阳离子 1-甲基-4-苯基吡啶鎓 (MPP+).

还原: 它可以在特定条件下被还原,虽然这在生物系统中不太常见。

取代: 该化合物可以进行取代反应,特别是在强亲核试剂存在的情况下。

这些反应中常用的试剂包括用于氧化的单胺氧化酶 B 和用于取代反应的各种亲核试剂。 氧化反应形成的主要产物是 1-甲基-4-苯基吡啶鎓 (MPP+),它对多巴胺能神经元有很高的毒性 .

相似化合物的比较

1-甲基-4-苯基-1,2,3,6-四氢吡啶盐酸盐在动物模型中诱发帕金森病症状的能力是独特的。类似的化合物包括:

鱼藤酮: 另一种抑制线粒体复合物 I 的神经毒素,但具有更广泛的影响范围。

百草枯: 一种除草剂,也通过不同的机制诱发氧化应激。

6-羟基多巴胺: 一种用于选择性破坏多巴胺能神经元的神经毒素,但需要直接注射到脑中

这些化合物在作用机制方面具有一些相似之处,但在特异性和影响的途径方面有所不同。

属性

IUPAC Name |

1-methyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWJANGMTAZWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044077 | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23007-85-4 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23007-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MPTP hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023007854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MPTP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1K9K2EZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MPTP hydrochloride induce Parkinsonian symptoms?

A1: MPTP hydrochloride itself is not toxic, but it crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes into 1-methyl-4-phenylpyridinium (MPP+). [, ] MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra pars compacta (SNc) – a brain region critical for motor control. [, ]

Q2: What is the mechanism of MPP+ toxicity in dopaminergic neurons?

A2: MPP+ is actively transported into dopaminergic neurons via the dopamine transporter (DAT). [] Inside the neuron, it inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [, ] This ultimately results in neuronal death and the characteristic motor symptoms of PD, such as tremors, rigidity, and bradykinesia.

Q3: Does MPTP hydrochloride affect other brain regions or cell types?

A3: While MPTP primarily targets dopaminergic neurons in the SNc, research suggests it can also affect other brain regions, including the striatum and hippocampus, albeit to a lesser extent. [, ] Furthermore, MPTP can activate microglia – the brain's resident immune cells – leading to neuroinflammation that contributes to neuronal damage. [, ]

Q4: Are the effects of MPTP hydrochloride reversible?

A4: The effects of MPTP hydrochloride can vary depending on the dose and duration of exposure. Acute administration can lead to reversible Parkinsonian symptoms in some animal models, while chronic exposure often results in more persistent and irreversible damage. [, ]

Q5: Do genetic factors influence susceptibility to MPTP hydrochloride?

A5: Yes, studies using transgenic mice overexpressing mutant α-synuclein, a protein implicated in PD, show these animals exhibit increased vulnerability to MPTP-induced neurodegeneration and reduced neurogenesis compared to wild-type mice. [, ]

Q6: What are the advantages of using MPTP hydrochloride to model PD?

A6: MPTP hydrochloride provides a valuable tool for researchers due to its ability to reproduce many of the hallmark features of PD, including selective dopaminergic neuron loss, motor deficits, and biochemical changes in the brain. [, ] This allows for investigation of potential therapeutic interventions and a deeper understanding of the disease's underlying mechanisms.

Q7: What are the limitations of the MPTP hydrochloride model?

A7: While valuable, the MPTP hydrochloride model doesn't fully recapitulate all aspects of PD. Notably, it doesn't induce the formation of Lewy bodies – abnormal protein aggregates found in the brains of PD patients. [, ] Additionally, the acute nature of the model doesn't reflect the gradual progression of the disease observed in humans. [, ]

Q8: How has MPTP hydrochloride contributed to PD research?

A8: MPTP hydrochloride has been instrumental in identifying potential therapeutic targets for PD, such as neuroprotective agents, anti-inflammatory drugs, and gene therapies aimed at restoring dopamine levels or protecting neurons from damage. [, , ]

Q9: Has MPTP hydrochloride research led to new treatments for PD?

A9: While MPTP hydrochloride has not directly led to new treatments for PD yet, it has significantly advanced our understanding of the disease. [, , ] By providing a model to test potential therapies, MPTP research contributes to the ongoing development of more effective treatments for this debilitating disorder.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)

![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)